molecular formula C7H9BrN2 B13616485 [(3-Bromopyridin-2-yl)methyl](methyl)amine

[(3-Bromopyridin-2-yl)methyl](methyl)amine

Cat. No.: B13616485
M. Wt: 201.06 g/mol
InChI Key: NYOSIGHLCPDKEH-UHFFFAOYSA-N
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Description

(3-Bromopyridin-2-yl)methylamine is an organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, featuring a bromine atom at the 3-position and a methylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopyridin-2-yl)methylamine typically involves the bromination of 2-methylpyridine followed by amination. One common method is the reaction of 2-methylpyridine with bromine to form 3-bromo-2-methylpyridine. This intermediate is then reacted with methylamine under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for (3-Bromopyridin-2-yl)methylamine often involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopyridin-2-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(3-Bromopyridin-2-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromopyridin-2-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

(3-Bromopyridin-2-yl)methylamine can be compared with other similar compounds, such as:

Conclusion

(3-Bromopyridin-2-yl)methylamine is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and applications, making it a valuable tool in organic synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

1-(3-bromopyridin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C7H9BrN2/c1-9-5-7-6(8)3-2-4-10-7/h2-4,9H,5H2,1H3

InChI Key

NYOSIGHLCPDKEH-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC=N1)Br

Origin of Product

United States

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